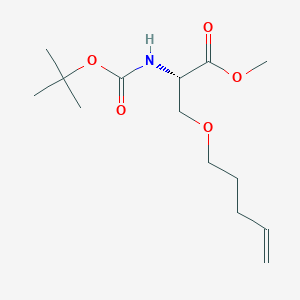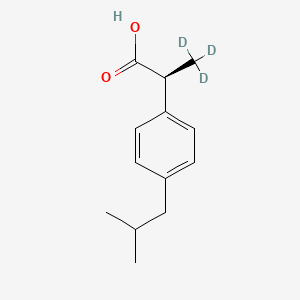
(S)-(+)-布洛芬-D3
概述
描述
“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”. It is the S(+)-enantiomer of Ibuprofen that inhibits COX-1 and COX-2 activity with IC50s of 2.1 μM and 1.6 μM . It has analgesic, anti-inflammatory, and antipyretic effects .
Molecular Structure Analysis
“(S)-(+)-Ibuprofen D3” is a deuterium-labeled version of “(S)-(+)-Ibuprofen”, meaning that it has the same molecular structure as “(S)-(+)-Ibuprofen”, but with one or more hydrogen atoms replaced by deuterium .科学研究应用
分析方法开发
(S)-(+)-布洛芬-D3 用于分析方法的开发。这些方法对于确保含有布洛芬的药物产品的质量和一致性至关重要。氘标记允许在各种分析技术中进行精确的跟踪和测量,例如质谱法 .
药代动力学研究
(S)-(+)-布洛芬的氘标记使研究人员能够研究布洛芬的药代动力学。这包括吸收、分布、代谢和排泄 (ADME) 谱,这些谱对于药物开发和监管审批至关重要 .
抗炎研究
作为布洛芬的对映异构体,this compound 用于研究其抗炎特性。它有助于了解对环氧合酶 (COX) 酶的对映选择性效应,这对开发更安全、更有效的抗炎药物至关重要 .
合成方法
布洛芬合成路线的最新进展涉及 this compound。研究人员利用它探索新颖的合成方法,有可能为像布洛芬和萘普生这样的 NSAID 带来更高效的生产工艺 .
作用机制
Target of Action
These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
(S)-(+)-Ibuprofen D3, like other NSAIDs, likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
It is known that ibuprofen impacts the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .
Pharmacokinetics
Ibuprofen is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The action of ibuprofen generally results in reduced production of prostaglandins, leading to decreased inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(+)-Ibuprofen D3. Factors such as diet, lifestyle, and exposure to other drugs or substances can impact how the body metabolizes and responds to the drug . .
安全和危害
属性
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-PCXQMPHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)
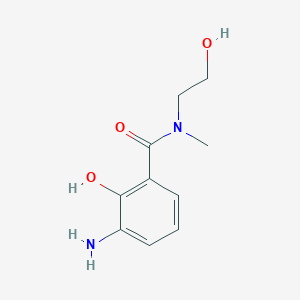
![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)
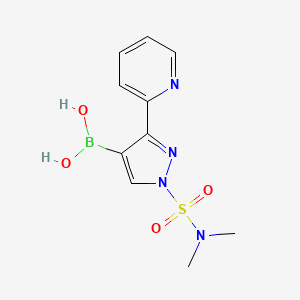
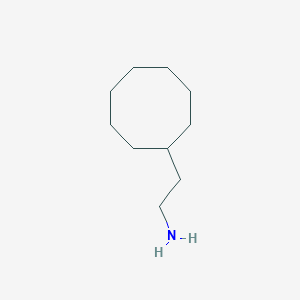
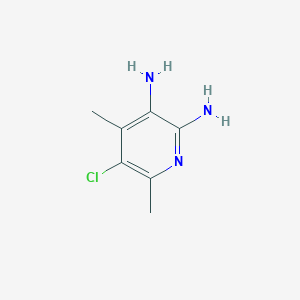
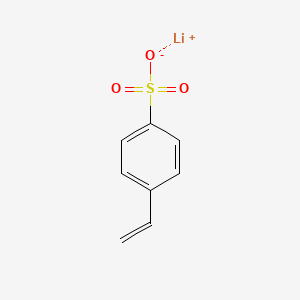
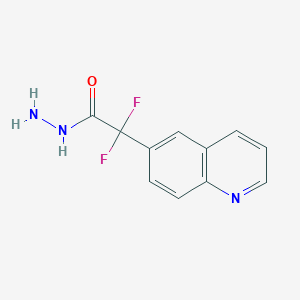

![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)
